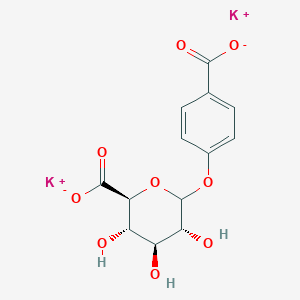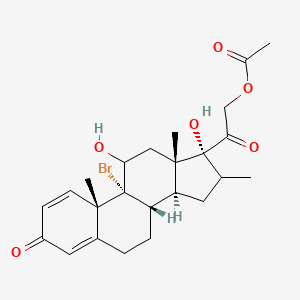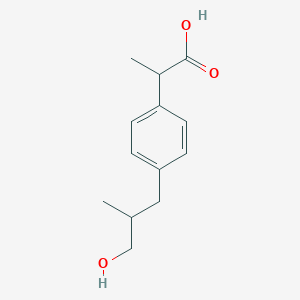
4-methyl-N-(4-methylcyclohexyl)cyclohexan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-(4-methylcyclohexyl)cyclohexan-1-amine, commonly known as 4-MMC or Mephedrone, is a synthetic cathinone that belongs to the amphetamine family. It is a psychoactive drug that has gained popularity in recent years due to its euphoric effects. The chemical structure of 4-MMC is similar to that of cathinone, which is found in the khat plant.
作用機序
The mechanism of action of 4-MMC involves its interaction with the monoamine transporters in the brain. It is believed to act as a substrate for the transporters, causing them to release dopamine, norepinephrine, and serotonin. This leads to an increase in the levels of these neurotransmitters in the brain, resulting in the euphoric effects of the drug.
生化学的および生理学的効果
The biochemical and physiological effects of 4-MMC include increased heart rate, blood pressure, and body temperature. It also causes vasoconstriction, which can lead to reduced blood flow to vital organs. The drug has been shown to produce both stimulant and hallucinogenic effects, with users reporting feelings of euphoria, increased sociability, and altered perception of time and space.
実験室実験の利点と制限
The advantages of using 4-MMC in lab experiments include its potent stimulant effects, which can be used to study the mechanisms of action of other drugs. It can also be used to study the effects of dopamine, norepinephrine, and serotonin on the brain. However, the limitations of using 4-MMC in lab experiments include its potential for abuse and addiction. It is also a relatively new drug, and its long-term effects on the brain and body are not yet fully understood.
将来の方向性
The future directions for research on 4-MMC include studying its potential as a treatment for depression, anxiety, and other psychiatric disorders. It can also be used to study the mechanisms of action of other drugs and to develop new treatments for addiction. Further research is needed to fully understand the long-term effects of 4-MMC on the brain and body, as well as its potential for abuse and addiction.
Conclusion:
In conclusion, 4-methyl-N-(4-methylcyclohexyl)cyclohexan-1-amine, commonly known as 4-MMC or Mephedrone, is a synthetic cathinone that has gained popularity in recent years due to its euphoric effects. The synthesis method of 4-MMC is relatively simple and can be carried out using readily available reagents. The research on 4-MMC has been focused on its potential use as a treatment for depression, anxiety, and other psychiatric disorders. The mechanism of action of 4-MMC involves its interaction with the monoamine transporters in the brain, leading to an increase in the levels of dopamine, norepinephrine, and serotonin. The drug has both stimulant and hallucinogenic effects, with users reporting feelings of euphoria, increased sociability, and altered perception of time and space. Further research is needed to fully understand the long-term effects of 4-MMC on the brain and body, as well as its potential for abuse and addiction.
合成法
The synthesis method of 4-MMC involves the reaction of 4-methylpropiophenone with methcathinone in the presence of hydrogen chloride gas. The resulting product is then treated with sodium hydroxide to form 4-MMC. The synthesis method of 4-MMC is relatively simple and can be carried out using readily available reagents.
科学的研究の応用
4-MMC has been used in scientific research to study its effects on the central nervous system. It has been found to be a potent stimulant that increases the release of dopamine, norepinephrine, and serotonin in the brain. It has also been shown to produce effects similar to those of amphetamines and cocaine. The research on 4-MMC has been focused on its potential use as a treatment for depression, anxiety, and other psychiatric disorders.
特性
IUPAC Name |
4-methyl-N-(4-methylcyclohexyl)cyclohexan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N/c1-11-3-7-13(8-4-11)15-14-9-5-12(2)6-10-14/h11-15H,3-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMYWQZUIRTDLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC2CCC(CC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(4-methylcyclohexyl)cyclohexan-1-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

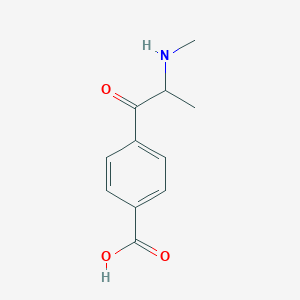
![2-[2-[4-[(5S)-5-[[(5-chlorothiophene-2-carbonyl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]anilino]ethoxy]acetic acid;hydrochloride](/img/structure/B1141312.png)
![ethyl (2E)-2-[(2-chlorophenyl)methylidene]-4-[2-(1,3-dioxoisoindol-2-yl)ethoxy]-3-oxobutanoate](/img/structure/B1141314.png)

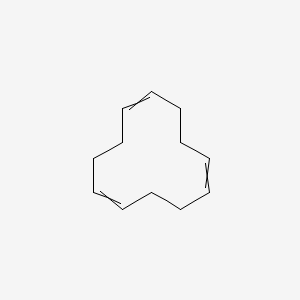
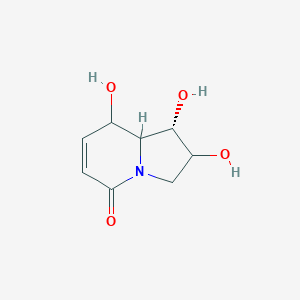
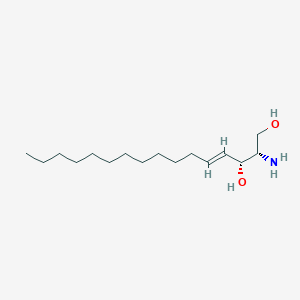
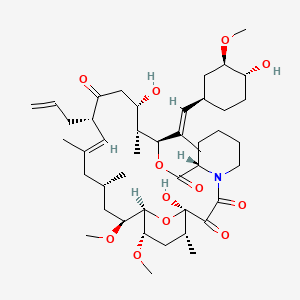
![(3beta)-3-[(tert-Butyldimethylsilyl)oxy]-chola-5,7-dien-24-oic Acid Methyl Ester](/img/structure/B1141325.png)
